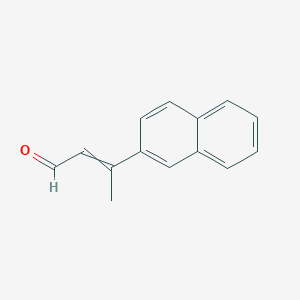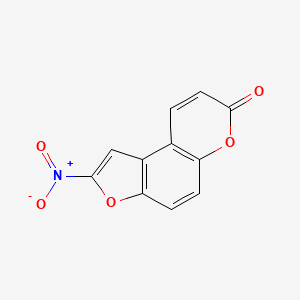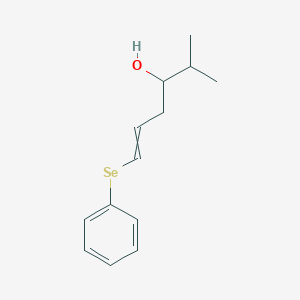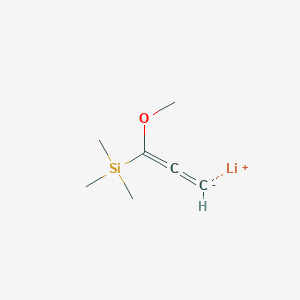![molecular formula C33H44O3 B14414166 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one CAS No. 79951-34-1](/img/structure/B14414166.png)
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one is a chemical compound with the molecular formula C33H44O3 It is known for its unique structure, which includes two hexyloxyphenyl groups attached to a cyclohexanone core
Métodos De Preparación
The synthesis of 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one typically involves the condensation of 4-hexyloxybenzaldehyde with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Mecanismo De Acción
The mechanism by which 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, such as 2,6-Bis(4-methoxybenzylidene)cyclohexanone and 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone, 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one stands out due to its unique hexyloxy groups. These groups confer additional chemical stability and reactivity, making it more versatile in various applications. Similar compounds include:
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- 2,6-Dicinnamylidene-4-methylcyclohexan-1-one .
Propiedades
Número CAS |
79951-34-1 |
|---|---|
Fórmula molecular |
C33H44O3 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2,6-bis[(4-hexoxyphenyl)methylidene]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C33H44O3/c1-4-6-8-10-22-35-30-18-13-27(14-19-30)24-29-17-12-26(3)32(33(29)34)25-28-15-20-31(21-16-28)36-23-11-9-7-5-2/h13-16,18-21,24-26H,4-12,17,22-23H2,1-3H3 |
Clave InChI |
RXJAFKDDSBHECV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=C2CCC(C(=CC3=CC=C(C=C3)OCCCCCC)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)


![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)





